molecular formula C20H24BrNO3S B2904854 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide CAS No. 2034343-48-9

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide

Cat. No. B2904854
CAS RN: 2034343-48-9
M. Wt: 438.38
InChI Key: ALOFSBIAULJDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide” is a complex organic molecule. It contains functional groups such as bromo, methoxy, and amide, and structural features like a thiophene ring and a cyclopentyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving bromoacetophenone and thiourea in the presence of a catalyst like iodine .


Molecular Structure Analysis

The molecular structure of this compound would be confirmed by physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would typically be determined through techniques like NMR spectroscopy .

Scientific Research Applications

Antimicrobial Activity

The structural similarity of the compound to other bromophenyl derivatives suggests it may have promising antimicrobial properties . Compounds with bromophenyl groups have been studied for their effectiveness against bacterial (Gram-positive and Gram-negative) and fungal species . The presence of a thiophene moiety, which is known for its antimicrobial activity, could enhance this property.

Anticancer Potential

The compound’s molecular framework, particularly the presence of a methoxybenzamide group, is indicative of potential anticancer activity . Benzamide derivatives have been explored for their antiproliferative effects, especially against breast cancer cell lines . The compound could be a candidate for further exploration as an anticancer agent.

Antioxidant Properties

Given the compound’s structural features, such as the thiophene ring, it may exhibit antioxidant properties . Thiophene derivatives have been associated with the ability to scavenge free radicals, which is crucial in protecting cells from oxidative stress .

Anti-inflammatory Uses

The compound’s structure suggests potential anti-inflammatory applications . Thiophene and its derivatives have been reported to possess anti-inflammatory activities, which could be beneficial in the treatment of chronic inflammatory diseases .

Kinase Inhibition

The presence of a bromo-substituted phenyl group in the compound’s structure could imply its use as a kinase inhibitor . Such compounds are valuable in the treatment of various diseases, including cancer, due to their ability to regulate cell signaling pathways .

Drug Design and Synthesis

The compound’s unique structure makes it a potential synthon for the design and synthesis of new drugs . Its complex architecture could be utilized to create novel compounds with specific pharmacological activities, aiding in the development of new therapeutic agents .

Future Directions

Future research could involve studying the pharmacological activities of this compound, particularly its potential antimicrobial and anticancer activities . Molecular docking studies could be carried out to study the binding mode of this compound with various receptors .

properties

IUPAC Name

2-bromo-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3S/c1-13(23)17-7-8-18(26-17)20(9-3-4-10-20)12-22-19(24)15-11-14(25-2)5-6-16(15)21/h5-8,11,13,23H,3-4,9-10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOFSBIAULJDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C=CC(=C3)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.